molecular formula C19H23N3O2S B2566498 1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea CAS No. 1171925-70-4

1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2566498
CAS No.: 1171925-70-4
M. Wt: 357.47
InChI Key: DMKJTHFFAMGPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.47. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Characterization

A Convenient Synthetic Method and Spectral Characterization of New Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and Its Pyrimidine Derivatives explores a synthetic pathway that may be relevant to compounds structurally related to 1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea. This study provides insights into the synthesis of complex heterocyclic compounds, highlighting the potential for the creation of pharmacologically active molecules through nucleophilic substitution reactions and the use of spectral analyses for characterization (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).

Biological Evaluation and Potential Applications

Isoquinoline and quinazoline urea analogues as antagonists for the human adenosine A(3) receptor discusses the synthesis and testing of isoquinoline and quinazoline urea derivatives, demonstrating their binding affinity to human adenosine A(3) receptors. Such compounds, including those structurally similar to the one , may offer therapeutic potential by modulating receptor activity, indicative of their relevance in designing new pharmacological agents (J. V. van Muijlwijk-Koezen et al., 2000).

The SYNTHESIS, SCREENING OF NOVEL 1-SUBSTITUTED-3-(4-OXO-2-PHENYLQUINAZOLIN-3(4H)-YL) UREA AND THIOUREA ANALOGUES AS POTENT ANTIBACTERIALS highlights the antibacterial potential of novel urea and thiourea analogues, demonstrating the broad spectrum of biological activities that such compounds can possess. This study underscores the importance of structural variation and its impact on antibacterial efficacy, offering a template for the development of new antimicrobial agents (Sandhya R. Dhokale et al., 2019).

Properties

IUPAC Name

1-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-13(2)9-10-22-16-7-6-15(12-14(16)5-8-18(22)23)20-19(24)21-17-4-3-11-25-17/h3-4,6-7,11-13H,5,8-10H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKJTHFFAMGPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.